4-(4-Chloro-3-isopropyl-1H-pyrazolo[3,4-b]pyridin-1-yl)-3-ethylbenzonitrile
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Overview
Description
4-(4-Chloro-3-isopropyl-1H-pyrazolo[3,4-b]pyridin-1-yl)-3-ethylbenzonitrile is a heterocyclic compound that belongs to the family of pyrazolopyridines. . The structure of this compound includes a pyrazolo[3,4-b]pyridine core, which is fused with a benzonitrile moiety, making it a unique and interesting molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chloro-3-isopropyl-1H-pyrazolo[3,4-b]pyridin-1-yl)-3-ethylbenzonitrile typically involves the assembly of the pyrazolopyridine system. One common method is the reaction of 4-chloro-3-isopropylpyrazole with a suitable pyridine derivative under specific conditions . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step synthesis process, starting from readily available starting materials. The process may include steps such as halogenation, nitration, and cyclization to construct the pyrazolopyridine core, followed by functional group modifications to introduce the benzonitrile moiety . The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chloro-3-isopropyl-1H-pyrazolo[3,4-b]pyridin-1-yl)-3-ethylbenzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to modify the nitrile group.
Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include bases (e.g., potassium carbonate), acids (e.g., hydrochloric acid), and solvents (e.g., DMF, ethanol). Reaction conditions typically involve controlled temperatures, ranging from room temperature to reflux, and specific reaction times to achieve optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
4-(4-Chloro-3-isopropyl-1H-pyrazolo[3,4-b]pyridin-1-yl)-3-ethylbenzonitrile has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activity.
Biological Research: Researchers use this compound to investigate its effects on cellular processes and its potential as a tool for studying biological mechanisms.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex molecules, making it valuable in the pharmaceutical and chemical industries.
Mechanism of Action
The mechanism of action of 4-(4-Chloro-3-isopropyl-1H-pyrazolo[3,4-b]pyridin-1-yl)-3-ethylbenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby affecting the associated biological pathway . The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridine: A closely related compound with similar structural features but different substituents.
2H-Pyrazolo[3,4-b]pyridine: Another isomer with a different tautomeric form, presenting distinct chemical properties.
Uniqueness
4-(4-Chloro-3-isopropyl-1H-pyrazolo[3,4-b]pyridin-1-yl)-3-ethylbenzonitrile is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the chloro and isopropyl groups, along with the benzonitrile moiety, differentiates it from other pyrazolopyridine derivatives and contributes to its potential as a versatile compound in scientific research .
Properties
Molecular Formula |
C18H17ClN4 |
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Molecular Weight |
324.8 g/mol |
IUPAC Name |
4-(4-chloro-3-propan-2-ylpyrazolo[3,4-b]pyridin-1-yl)-3-ethylbenzonitrile |
InChI |
InChI=1S/C18H17ClN4/c1-4-13-9-12(10-20)5-6-15(13)23-18-16(14(19)7-8-21-18)17(22-23)11(2)3/h5-9,11H,4H2,1-3H3 |
InChI Key |
DEALZOQNHGHHNA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=C1)C#N)N2C3=NC=CC(=C3C(=N2)C(C)C)Cl |
Origin of Product |
United States |
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